7-Bromo-4-chloroquinoline-3-carboxamide
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Overview
Description
7-Bromo-4-chloroquinoline-3-carboxamide: is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, industrial chemistry, and synthetic organic chemistry . The compound has a molecular formula of C10H6BrClN2O and a molecular weight of 285.52 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production methods for this compound often involve large-scale halogenation reactions using bromine and chlorine in the presence of catalysts. The reaction conditions are optimized to achieve high yields and purity. The final product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The quinoline ring can be subjected to oxidation and reduction reactions to form various derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted quinoline derivatives
- Oxidized or reduced quinoline compounds
- Coupled products with extended aromatic systems
Scientific Research Applications
Chemistry: 7-Bromo-4-chloroquinoline-3-carboxamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and catalysts .
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new drugs and therapeutic agents .
Medicine: In medicinal chemistry, the compound is explored for its potential as a lead compound in drug discovery. It is investigated for its ability to interact with biological targets and pathways .
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. It is also used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 7-Bromo-4-chloroquinoline-3-carboxamide involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes and proteins involved in critical biological processes. For example, it may inhibit DNA synthesis by interacting with DNA gyrase and topoisomerase, leading to the disruption of bacterial DNA replication . Additionally, the compound may interact with cellular receptors and signaling pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
- 4-Bromo-7-chloroquinoline
- 3-Bromo-4-chloroquinoline
- 8-Bromo-4-chloroquinoline
Comparison: 7-Bromo-4-chloroquinoline-3-carboxamide is unique due to the presence of both bromine and chlorine atoms on the quinoline ring, as well as the carboxamide group. This combination of functional groups imparts specific chemical and biological properties to the compound. Compared to other similar compounds, this compound may exhibit enhanced biological activity and specificity towards certain molecular targets .
Properties
Molecular Formula |
C10H6BrClN2O |
---|---|
Molecular Weight |
285.52 g/mol |
IUPAC Name |
7-bromo-4-chloroquinoline-3-carboxamide |
InChI |
InChI=1S/C10H6BrClN2O/c11-5-1-2-6-8(3-5)14-4-7(9(6)12)10(13)15/h1-4H,(H2,13,15) |
InChI Key |
JAIXPTUDLQQHNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1Br)C(=O)N)Cl |
Origin of Product |
United States |
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